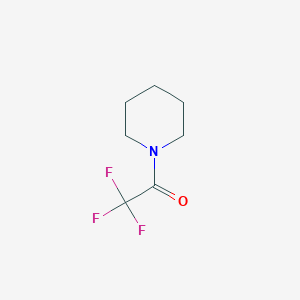

1-Trifluoroacetil piperidina

Descripción general

Descripción

1-Trifluoroacetyl piperidine, also known as 1-Trifluoroacetyl piperidine, is a useful research compound. Its molecular formula is C7H10F3NO and its molecular weight is 181.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Trifluoroacetyl piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Trifluoroacetyl piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Trifluoroacetyl piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados de piperidina

La 1-trifluoroacetil piperidina se puede utilizar en la síntesis de varios derivados de piperidina. Estos incluyen piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas . Los derivados de piperidina juegan un papel importante en la industria farmacéutica y están presentes en más de veinte clases de productos farmacéuticos .

Diseño de medicamentos

Los compuestos que contienen piperidina, incluida la this compound, representan uno de los bloques medicinales sintéticos más importantes para la construcción de medicamentos . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Síntesis de sondas fotorreactivas

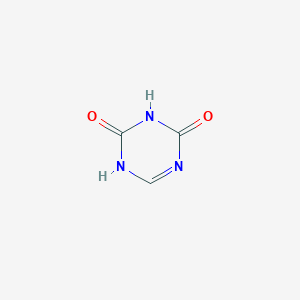

La this compound se puede utilizar como reactivo para la síntesis de sondas fotorreactivas que diferencian los sitios de unión de los antagonistas del receptor GABA no competitivos .

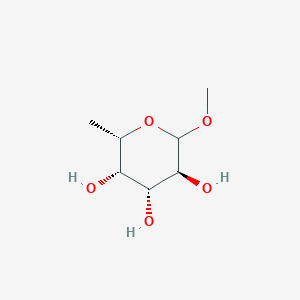

Síntesis de a-manósidos y péptidos manósilos fotoactivos

Este compuesto también se puede utilizar en la síntesis de a-manósidos y péptidos manósilos fotoactivos . Estos compuestos tienen aplicaciones potenciales en la investigación biológica.

Inactivación del citocromo P450 2B6 humano

La this compound se puede utilizar en la síntesis de inactivadores del citocromo P450 2B6 humano . Esto tiene aplicaciones potenciales en el estudio del metabolismo de los fármacos.

Síntesis de análogos del ácido fusídico marcados con fotoafinidad

<a data-citationid="2cc40441-2f8c-fc53-ff61-a42587b60051-36-group

Safety and Hazards

1-Trifluoroacetyl piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Piperidine derivatives, including 1-Trifluoroacetyl piperidine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, 1-Trifluoroacetyl piperidine has been used in the development of a novel electrolyte for aluminum-ion batteries .

Mecanismo De Acción

Target of Action

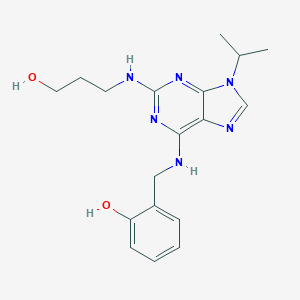

1-Trifluoroacetyl piperidine is a reactant used in the synthesis of various compounds . It has been identified to interact with noncompetitive GABA receptors and human cytochrome P450 2B6 . The GABA receptors are involved in inhibitory neurotransmission in the central nervous system, while cytochrome P450 2B6 is involved in the metabolism of several clinically important drugs .

Mode of Action

The compound acts as a photoreactive probe that differentiates the binding sites of noncompetitive GABA receptor antagonists . It also serves as an inactivator of human cytochrome P450 2B6

Biochemical Pathways

Given its role in differentiating the binding sites of noncompetitive gaba receptor antagonists and inactivating human cytochrome p450 2b6, it can be inferred that it may influenceneurotransmission pathways and drug metabolism pathways .

Pharmacokinetics

Its interaction with human cytochrome p450 2b6 suggests that it may be metabolized by this enzyme .

Result of Action

Its role as a photoreactive probe and inactivator suggests that it may alter the function of its target proteins, potentially influencing cellular processes such as neurotransmission and drug metabolism .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

1-Trifluoroacetyl Piperidine is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .

Cellular Effects

Its role as a reactant in the synthesis of various biochemical compounds suggests that it may influence cellular function through its involvement in these compounds .

Molecular Mechanism

Its role as a reactant in the synthesis of various biochemical compounds suggests that it may exert its effects at the molecular level through its involvement in these compounds .

Metabolic Pathways

It is known that piperidine, a similar compound, undergoes ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for human beings .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUMGSHTLYECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409226 | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-07-8 | |

| Record name | 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-trifluoroacetyl piperidine in an aluminum ion battery?

A1: While the abstract provided doesn't detail the specific role of 1-trifluoroacetyl piperidine, it mentions its use in developing a novel electrolyte for aluminum ion batteries []. Electrolytes are crucial components that facilitate ion transport between the battery's anode and cathode, enabling the flow of electrical current. Further research is needed to understand the specific interactions and mechanisms of this compound within the electrolyte system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione](/img/structure/B16499.png)